molecular formula C21H25N3 B594338 Des-(2-hydroxyethyl)opipramol Dihydrochloride CAS No. 4346-38-7

Des-(2-hydroxyethyl)opipramol Dihydrochloride

Cat. No.: B594338
CAS No.: 4346-38-7
M. Wt: 319.4 g/mol
InChI Key: KDUIIIUHZIHOHE-UHFFFAOYSA-N
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Description

Des-(2-hydroxyethyl)opipramol Dihydrochloride is a derivative of opipramol, a tricyclic antidepressant and anxiolytic agent. Opipramol is known for its thymoleptic, neuroleptic, and tranquillizing properties. This compound is formed by the protonation of both nitrogen atoms within the piperazine unit, resulting in a chair-type conformation for the diazacyclohexane ring .

Preparation Methods

The synthesis of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves multiple steps, starting from the basic structure of opipramol. The preparation typically includes:

    Synthetic Routes and Reaction Conditions: The synthesis begins with the formation of the iminostilbene core, followed by the introduction of the piperazine side chain. The final step involves the removal of the 2-hydroxyethyl group and the formation of the dihydrochloride salt.

    Industrial Production Methods: Industrial production methods focus on optimizing yield and purity.

Chemical Reactions Analysis

Des-(2-hydroxyethyl)opipramol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Des-(2-hydroxyethyl)opipramol Dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Des-(2-hydroxyethyl)opipramol Dihydrochloride involves its interaction with sigma receptors, particularly the sigma-1 receptor. This interaction leads to the modulation of neurotransmitter systems, resulting in anxiolytic and antidepressant effects. The compound does not act as a monoamine reuptake inhibitor, which distinguishes it from other tricyclic antidepressants .

Comparison with Similar Compounds

Des-(2-hydroxyethyl)opipramol Dihydrochloride can be compared with other similar compounds, such as:

Biological Activity

Des-(2-hydroxyethyl)opipramol dihydrochloride is a derivative of opipramol, a tricyclic compound known for its anxiolytic and antidepressant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Chemical Structure and Properties

This compound features a tricyclic structure similar to other antidepressants but includes a 2-hydroxyethyl side chain. This modification is crucial for its interaction with various biological targets, particularly sigma-1 receptors, which play a role in neuroprotection and modulation of neurotransmitter systems.

The primary mechanism of action for this compound involves its affinity for sigma-1 receptors. These receptors are implicated in several neurobiological processes, including:

  • Neurotransmitter Modulation : Sigma-1 receptor activation influences the release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.
  • Neuroprotection : By modulating calcium homeostasis and reducing oxidative stress, sigma-1 receptor activation contributes to neuronal survival under stress conditions.

Pharmacological Effects

This compound exhibits several pharmacological effects:

  • Anxiolytic Effects : Clinical studies have demonstrated that opipramol derivatives can alleviate anxiety symptoms without the sedative effects commonly associated with benzodiazepines .
  • Antidepressant Activity : While primarily used for anxiety disorders, some studies suggest that des-(2-hydroxyethyl)opipramol may also possess antidepressant properties, potentially making it effective for patients with comorbid anxiety and depression .

In Vitro Studies

Research indicates that this compound has significant effects on human adipocytes, where it exhibits antilipolytic properties. Unlike other psychoactive drugs, it does not impair insulin-mediated glucose uptake while inhibiting lipolysis induced by β-adrenergic agonists . This unique profile suggests potential applications in managing metabolic side effects associated with other psychotropic medications.

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy of opipramol and its derivatives:

  • Controlled Study of Opipramol : A study comparing opipramol with chlordiazepoxide reported favorable outcomes in treating anxiety disorders. Participants receiving opipramol showed significant improvements in anxiety and psychosomatic symptoms compared to those on placebo .
  • Long-term Efficacy : A longitudinal study indicated that patients treated with opipramol experienced sustained relief from anxiety symptoms over extended periods, suggesting its potential as a long-term treatment option .

Comparative Analysis

CompoundMechanism of ActionPrimary UseNotable Effects
Des-(2-hydroxyethyl)opipramolSigma-1 receptor agonistAnxiety disordersAnxiolytic, antilipolytic
OpipramolSigma-1 receptor agonistAnxiety and depressionMild sedative effect
ImipramineSerotonin-Norepinephrine reuptake inhibitorDepressionAntidepressant, can cause sedation

Properties

IUPAC Name

11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUIIIUHZIHOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347790
Record name 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4346-38-7
Record name 5-[3-(1-Piperazinyl)propyl]-5H-dibenzo[b,f]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Des-(2-hydroxyethyl)opipramol Dihydrochloride
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Des-(2-hydroxyethyl)opipramol Dihydrochloride
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Des-(2-hydroxyethyl)opipramol Dihydrochloride
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Des-(2-hydroxyethyl)opipramol Dihydrochloride

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